1-Cyclopropyl-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,4-dinitrobenzene is a highly reactive and toxic organic compound belonging to the nitroaromatic family. It is characterized by the presence of a cyclopropyl group attached to a benzene ring, which is further substituted with two nitro groups at the 2 and 4 positions. This compound is known for its significant reactivity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the nitration of cyclopropylbenzene using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitro compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups facilitates nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or dimethylamine in ethanol solution at room temperature.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles replacing the nitro groups.
Reduction: Formation of 1-cyclopropyl-2,4-diaminobenzene.
Scientific Research Applications
1-Cyclopropyl-2,4-dinitrobenzene is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2,4-dinitrobenzene exerts its effects involves its high reactivity due to the presence of electron-withdrawing nitro groups. These groups enhance the compound’s electrophilicity, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of various substituted benzene derivatives .
Comparison with Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison: 1-Cyclopropyl-2,4-dinitrobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other dinitrobenzene isomers. This uniqueness influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-cyclopropyl-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-10(13)7-3-4-8(6-1-2-6)9(5-7)11(14)15/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYABVYMWKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389587 |
Source
|
Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30546-30-6 |
Source
|
Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.